3-Methylsulfonyl-azetidine

Beschreibung

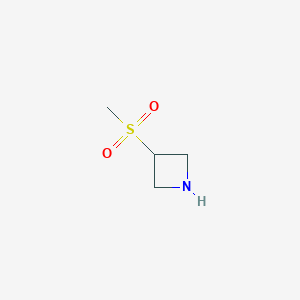

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methylsulfonylazetidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S/c1-8(6,7)4-2-5-3-4/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUSQXAPAQNXLMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20680585 | |

| Record name | 3-(Methanesulfonyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935668-43-2 | |

| Record name | 3-(Methanesulfonyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 3 Methylsulfonyl Azetidine

Established and Emerging Synthetic Routes to 3-Methylsulfonyl-azetidine

The synthesis of this compound and its derivatives can be achieved through several strategic pathways, ranging from direct functionalization of pre-existing azetidine (B1206935) rings to the construction of the four-membered ring itself.

Sulfonylation of Azetidine Precursors (e.g., 3-azetidinone with methylsulfonyl chloride)

A common and direct method for the synthesis of this compound involves the sulfonylation of an azetidine precursor. One such approach utilizes 3-azetidinone, which can be reacted with methylsulfonyl chloride in the presence of a base like triethylamine. This reaction typically proceeds under mild conditions to yield the desired product. Another route involves the reaction of 1-Boc-3-hydroxyazetidine with methanesulfonyl chloride, followed by deprotection of the Boc group.

The reaction of 3-azetidinone with methylsulfonyl chloride is a key step in producing this compound. The sulfonyl group enhances the electrophilicity of the azetidine nitrogen, which can influence subsequent reactions.

Table 1: Synthesis of this compound via Sulfonylation

| Precursor | Reagent | Base | Product |

|---|---|---|---|

| 3-Azetidinone | Methylsulfonyl chloride | Triethylamine | This compound |

Cyclization Reactions for Azetidine Ring Formation (e.g., [2+2] cycloaddition)

The construction of the azetidine ring itself is a fundamental strategy. Among the various methods, [2+2] cycloaddition reactions are particularly noteworthy. The aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, offers a direct route to azetidines. researchgate.netresearchgate.net However, challenges such as imine isomerization can limit its application. researchgate.net Recent advancements have utilized visible light and photocatalysts to overcome some of these limitations, expanding the scope of this reaction. researchgate.netrsc.org For instance, a visible-light-mediated aza Paternò-Büchi reaction using 2-isoxazoline-3-carboxylates as oxime precursors has been reported to synthesize azetidines. rsc.org

Another powerful approach is the copper-catalyzed multicomponent reaction of terminal alkynes, sulfonyl azides, and carbodiimides, which is thought to proceed through a [2+2] cycloaddition mechanism to form functionalized azetidine derivatives. nih.govorganic-chemistry.org This method is highly efficient and operates under mild conditions without the need for a base. nih.govorganic-chemistry.org

Multi-component Reactions in Azetidine Synthesis

Multi-component reactions (MCRs) are highly efficient in generating molecular complexity from simple starting materials in a single step. acs.orgacs.org In the context of azetidine synthesis, a notable example is the copper(I) iodide (CuI)-catalyzed three-component reaction of terminal alkynes, sulfonyl azides, and carbodiimides. This reaction produces 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives in good to excellent yields under mild, base-free conditions. organic-chemistry.orgacs.orgacs.org The proposed mechanism involves the formation of a ketenimine intermediate from the alkyne and sulfonyl azide, which then undergoes a [2+2] cycloaddition with the carbodiimide. organic-chemistry.org

Another MCR involves the reaction of azabicyclo[1.1.0]butane with a Michael acceptor like 2,3-dicyanofumarate and an alcohol to yield pentasubstituted azetidines. mdpi.com

Divergent Synthetic Strategies for Functionalized Azetidines

Divergent synthesis allows for the creation of a variety of structurally distinct compounds from a common intermediate. Such strategies are crucial for building libraries of functionalized azetidines for screening and optimization in drug discovery. researchgate.netnih.gov

One approach involves the elaboration of a pre-assembled azetidine core. nih.gov For instance, a synthesized azetidine can undergo a series of reactions, such as reduction of a nitrile to a primary amine followed by sulfonylation, to introduce diversity. nih.gov Ring-closing metathesis has also been employed to create azetidine-fused 8-membered rings from appropriately functionalized azetidine precursors. nih.gov

Strain-release functionalization of 1-azabicyclo[1.1.0]butanes (ABBs) offers a powerful and modular route to complex azetidines. chemrxiv.orgchemrxiv.org The high ring strain of ABBs facilitates their reaction with various nucleophiles and electrophiles, leading to a diverse array of substituted azetidines. chemrxiv.orgchemrxiv.org

Chemo-, Regio-, and Stereoselective Synthesis Approaches

The biological activity of a molecule is often dictated by its three-dimensional structure. Therefore, the development of synthetic methods that control chemo-, regio-, and stereoselectivity is of paramount importance.

Stereoselective Functionalization of Azetidines

Achieving stereocontrol in the synthesis of functionalized azetidines is a significant challenge and an active area of research. One successful strategy involves a [2+2]-cycloaddition of 2-aminomalonates with chalcones, which proceeds via a grind-promoted, solvent-free Michael addition and a subsequent oxidative cyclization to afford highly functionalized azetidines with excellent diastereoselectivity. acs.org

Another approach utilizes a polar radical crossover of borate (B1201080) derivatives to stereoselectively access tri-substituted azetidines. chemrxiv.org This one-pot strategy merges the preparation of strained organoboron species with the polar radical crossover to achieve high stereoselectivity. chemrxiv.org Asymmetric hydrogenation of unsaturated azetidine carboxylic acid precursors using metal catalysts is another effective method for the enantio- and diastereoselective synthesis of functionalized azetidine carboxylic acids. acs.org

The direct, stereoselective C(sp3)–H functionalization of azetidines represents a modern and efficient approach to introduce substituents with high stereocontrol. rsc.org

Table 2: Examples of Stereoselective Azetidine Synthesis

| Reaction Type | Reactants | Key Features | Outcome |

|---|---|---|---|

| [2+2]-Cycloaddition | 2-Aminomalonates, Chalcones | Grind-promoted, solvent-free Michael addition; Oxidative cyclization | Highly functionalized azetidines with excellent diastereoselectivity. acs.org |

| Polar Radical Crossover | Azetine derivatives, Organoboron species | One-pot strategy; Stereoselective access to tri-substituted azetidines | High stereoselectivity in the formation of tri-substituted azetidines. chemrxiv.org |

Enantioselective Synthesis of Azetidine Scaffolds

The development of methods for the enantioselective synthesis of azetidine scaffolds is crucial for their application in medicinal chemistry and as chiral building blocks. While general strategies for creating chiral azetidines are established, their application allows for the generation of enantiomerically pure compounds like this compound.

Key strategies often involve asymmetric cycloadditions or the cyclization of chiral precursors. One prominent approach is the copper(I)-catalyzed asymmetric [3+1]-cycloaddition, which can generate chiral azetidines from aziridines and isocyanides. researchgate.net Another method involves the diastereospecific cyclization of enantiomerically pure 1,3-amino alcohols, which can contain multiple chiral centers, into polysubstituted azetidines. acs.org Furthermore, concise enantioselective syntheses have been developed for complex natural products containing highly functionalized azetidine rings, demonstrating the feasibility of creating specific stereoisomers. rsc.org These established principles of asymmetric synthesis are applicable to producing enantiopure this compound, starting from appropriate chiral materials.

Key Chemical Transformations and Reactivity Profiles

The reactivity of this compound is largely governed by two key features: the significant ring strain of the azetidine core (approximately 25-26 kcal/mol) and the electron-withdrawing nature of the C3-sulfonyl group. rsc.org This combination facilitates a variety of chemical transformations, making it a versatile intermediate for creating more complex molecular architectures.

Ring-Opening Reactions and Reactive Intermediates

The inherent strain of the azetidine ring is a primary driver for ring-opening reactions, which proceed through the cleavage of the C-N bonds to form reactive intermediates. rsc.org These transformations can be initiated under various conditions. For instance, protonation of the nitrogen atom can induce ring cleavage. Photochemical methods, such as the Norrish-Yang cyclization of α-aminoacetophenones, can produce highly strained azetidinol (B8437883) intermediates that readily undergo ring-opening upon treatment with electron-deficient ketones or boronic acids. beilstein-journals.orgnih.gov The success of these subsequent ring-opening reactions can be highly dependent on the nature of the nitrogen-protecting group, with benzhydryl groups showing particular utility in facilitating the transformation. beilstein-journals.orgnih.govresearchgate.net This "build and release" strategy, which combines photochemical cyclization with a strain-release ring-opening, provides an efficient pathway to complex, functionalized molecules from simpler precursors. beilstein-journals.orgnih.gov

Nucleophilic Substitution Reactions

The methylsulfonyl group at the C3 position significantly influences the reactivity of the azetidine ring in nucleophilic substitution reactions. cymitquimica.com This powerful electron-withdrawing group enhances the electrophilicity of the ring's carbon atoms, although the primary site of nucleophilic attack is often influenced by the substitution pattern on the nitrogen atom.

When the azetidine nitrogen is unsubstituted or part of an N-H bond, it can act as a nucleophile. For example, it can react with sulfonyl chlorides to introduce substituents onto the nitrogen atom. evitachem.com Conversely, the azetidine nitrogen itself can be the target of nucleophilic attack in certain derivatives. smolecule.com More commonly, the sulfonyl group activates the ring for reactions where external nucleophiles displace leaving groups or open the ring. The presence of the sulfonyl moiety makes the compound a versatile building block for synthesizing a variety of derivatives through substitution pathways. cymitquimica.com

Below is a table summarizing typical nucleophilic substitution reactions involving azetidine scaffolds.

| Reaction Type | Reagent Example | Product Type | Reference |

| Alkylation | Alkyl Halides (e.g., CH₃I) | Quaternary Ammonium Salts | |

| Acylation | Acetyl Chloride | N-Acyl Azetidines | |

| Sulfonylation | Sulfonyl Chlorides | N-Sulfonyl Azetidines | evitachem.com |

C-H Activation and Functionalization Strategies

Direct functionalization of C(sp³)–H bonds represents a powerful and efficient strategy for modifying the azetidine scaffold. rsc.org Palladium-catalyzed C–H activation has emerged as a key technology, enabling the direct arylation of azetidines. acs.orgrsc.org These reactions often employ a directing group, such as an 8-aminoquinoline (B160924) amide attached to the azetidine nitrogen, to guide the catalyst to a specific C-H bond, typically at the β-position (C3). acs.orgpnas.org

This methodology allows for the stereospecific introduction of aryl groups, and the directing group can be subsequently cleaved. acs.orgpnas.org The strategy has proven effective for various azetidine derivatives, including those derived from azetidine-2-carboxylic acid, and tolerates a range of functional groups on the arylating agent. acs.org While the direct C3-arylation of azetidines was previously challenging, these modern methods provide a direct route to highly substituted and structurally diverse azetidine-based compounds. acs.orgchemrxiv.org

Radical Processes in Azetidine Chemistry

Radical chemistry offers unique pathways for the synthesis and functionalization of azetidines. google.com A novel and powerful approach involves radical strain-release (RSR) photocatalysis. chemrxiv.orgresearchbunny.comresearchgate.net In this method, highly strained precursors like azabicyclo[1.1.0]butanes (ABBs) are subjected to a photocatalytic process. chemrxiv.orgresearchgate.net An organic photosensitizer initiates the formation of radical intermediates which are then intercepted by the ABB. chemrxiv.orgresearchbunny.com This interception triggers a strain-release process, leading to the formation of densely functionalized azetidines in high yields. chemrxiv.orgresearchgate.net

This strategy is notable for its mild conditions, efficiency, and broad applicability, allowing for the synthesis of diverse azetidine derivatives that would be difficult to access through traditional methods. researchbunny.comresearchgate.net The process can generate multiple radical species that functionalize the resulting azetidine at different positions, showcasing its versatility. chemrxiv.orgresearchgate.net

Aza-Michael Addition Reactions for Azetidine Derivatives

The aza-Michael addition is a fundamental and versatile C-N bond-forming reaction widely used in the synthesis of azetidine derivatives. researchgate.netmdpi.com This reaction involves the conjugate addition of a nitrogen-based nucleophile to an α,β-unsaturated carbonyl compound. mdpi.comdntb.gov.ua

A common strategy for producing functionalized 3-substituted azetidines employs this reaction. researchgate.netmdpi.com The synthesis often starts with the Horner-Wadsworth-Emmons reaction of an N-protected azetidin-3-one (B1332698) to generate a key intermediate, methyl 2-(azetidin-3-ylidene)acetate. researchgate.netmdpi.com This α,β-unsaturated ester then serves as a Michael acceptor for various NH-heterocycles (such as imidazoles, triazoles, and indoles) in an aza-Michael addition. researchgate.netmdpi.com This sequence provides a simple and efficient route to new heterocyclic amino acid derivatives containing the azetidine ring. researchgate.netmdpi.com

| Starting Material | Key Intermediate | Nucleophile Example | Product Class | Reference |

| (N-Boc)azetidin-3-one | (N-Boc-azetidin-3-ylidene)acetate | 1H-Imidazole | Azetidine-imidazole hybrid | mdpi.com |

| (N-Boc)azetidin-3-one | (N-Boc-azetidin-3-ylidene)acetate | 1H-Benzimidazole | Azetidine-benzimidazole hybrid | mdpi.com |

| (N-Boc)azetidin-3-one | (N-Boc-azetidin-3-ylidene)acetate | 1H-Indole | Azetidine-indole hybrid | mdpi.com |

Defluorosulfonylation Reaction Pathways (deFS)

A notable and unconventional method for the synthesis of 3-substituted azetidine scaffolds is through the defluorosulfonylation (deFS) reaction pathway. nih.govchemrxiv.org This methodology utilizes azetidine sulfonyl fluorides (ASFs) as versatile precursors that, upon activation, can couple with a wide array of nucleophiles to generate diverse azetidine derivatives. acs.orgnih.gov The deFS reaction represents a significant advancement in accessing novel chemical motifs relevant to medicinal chemistry and drug discovery. researchgate.netacs.org

The core of the deFS pathway involves the activation of small-ring sulfonyl fluorides under mild thermal conditions, typically around 60 °C. nih.govchemrxiv.orgresearchgate.net This activation prompts the azetidine sulfonyl fluoride (B91410) to function as a carbocation precursor. acs.orgnih.gov The process generates a reactive azetidin-3-yl cation intermediate, which readily couples with various nucleophilic partners. This pathway is distinct from the more typical Sulfur-Fluoride Exchange (SuFEx) reactions, where nucleophiles usually attack the sulfur(VI) center. nih.govacs.org

The synthetic utility of the deFS reaction is underscored by its broad scope and tolerance of various functional groups. Research has demonstrated that ASFs can be successfully coupled with a diverse range of nucleophiles. nih.govacs.org This includes primary and secondary amines, anilines, NH-azoles, sulfoximines, and phosphorus-based reagents. nih.govacs.orgresearchgate.net The reaction conditions are generally mild, allowing for the late-stage functionalization of complex molecules. For instance, sensitive functionalities such as free alcohols, esters, and pyridines are well-tolerated during the coupling process. acs.org

Detailed studies have showcased the reaction of specific N-protected azetidine sulfonyl fluorides with a variety of nucleophiles, leading to a series of novel 3-substituted azetidines. The reaction demonstrates high efficiency and functional group compatibility, enabling the synthesis of azetidine-functionalized versions of established drug molecules like fluoxetine (B1211875) and amlodipine. acs.org

The table below summarizes the scope of nucleophiles successfully employed in the deFS reaction with a representative N-protected azetidine sulfonyl fluoride.

| Azetidine Sulfonyl Fluoride (ASF) Substrate | Nucleophile Class | Resulting Product Class | Key Features |

| N-Protected ASF | Primary & Secondary Amines | 3-Amino-azetidines | Broad functional group tolerance (alcohols, esters, pyridines). acs.org |

| N-Protected ASF | Anilines | 3-(Phenylamino)-azetidines | Compatible with complex, late-stage functionalization. acs.org |

| N-Protected ASF | NH-Azoles | 3-(Azolyl)-azetidines | Provides access to novel heterocyclic motifs. nih.govacs.org |

| N-Protected ASF | Sulfoximines | 3-(Sulfoximinyl)-azetidines | Merges azetidine core with valuable sulfoximine (B86345) pharmacophores. nih.govacs.org |

| N-Protected ASF | Phosphorus Reagents | 3-Phosphono/Phosphino-azetidines | Creates novel azetidine-phosphonate derivatives. nih.govchemrxiv.org |

This deFS pathway offers an attractive and powerful alternative to other methods of azetidine synthesis, such as those involving azabicyclo[1.1.0]butane (ABB) reagents. nih.govacs.org The ability to generate a diverse array of 3-substituted azetidines under mild conditions makes the deFS reaction a valuable tool for creating new molecular building blocks for various applications, including the development of PROTAC linkers and other bioactive compounds. chemrxiv.orgnih.govacs.org

Advanced Spectroscopic and Computational Characterization of 3 Methylsulfonyl Azetidine

Spectroscopic Elucidation of Molecular Structure

Spectroscopy is the primary means of determining the molecular structure of 3-Methylsulfonyl-azetidine. A synergistic application of Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and X-ray Crystallography provides unambiguous evidence for its atomic arrangement and bonding.

NMR spectroscopy is a powerful tool for elucidating the precise structure of this compound in solution. Analysis of ¹H, ¹³C, and ¹⁵N spectra, along with two-dimensional correlation experiments like HMBC and NOESY, confirms the connectivity and spatial relationships of the atoms.

¹H-NMR: The proton NMR spectrum provides key information about the chemical environment of the hydrogen atoms. The methyl protons of the sulfonyl group (CH₃-SO₂) typically appear as a singlet around 3.0 ppm. The protons on the azetidine (B1206935) ring present as a more complex set of multiplets due to their diastereotopic nature and coupling with each other.

¹³C-NMR: The carbon spectrum shows distinct signals for each carbon atom. The methyl carbon of the sulfonyl group is expected in the range of 40-50 ppm. The carbons of the four-membered azetidine ring will have characteristic shifts influenced by the nitrogen atom and the electron-withdrawing sulfonyl group.

¹⁵N-NMR: The nitrogen-15 (B135050) NMR spectrum can provide insight into the electronic environment of the azetidine nitrogen. For instance, in a related pyrazole (B372694) derivative containing a Boc-protected azetidine, ¹⁵N-HMBC experiments showed correlations that were crucial for identifying regioisomers, with nitrogen signals appearing at -94.8 ppm and -148.5 ppm. ktu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space proximity between protons, which is critical for determining the molecule's conformation and relative stereochemistry. google.com For this compound, NOESY could show correlations between the methyl group protons and the protons on the azetidine ring, helping to define the ring's pucker and the orientation of the sulfonyl group.

Table 1: Typical NMR Spectroscopic Data for the this compound Moiety

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | CH₃-SO₂ | ~3.0 (singlet) |

| ¹H | Azetidine CH₂, CH | Multiplets |

| ¹³C | CH₃-SO₂ | ~40–50 |

| ¹³C | Azetidine C-3 | Variable |

HRMS is used to precisely determine the molecular weight and elemental formula of a compound. For this compound (C₄H₉NO₂S), the exact mass can be calculated and compared to the experimental value obtained from the mass spectrometer, typically as the protonated molecule [M+H]⁺. This high degree of accuracy validates the molecular formula.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Molecular Formula | Ion | Theoretical m/z | Observed m/z |

|---|

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the most characteristic signals are the strong stretching vibrations from the sulfonyl group. The asymmetric and symmetric S=O stretches are prominent and confirm the presence of the SO₂ moiety. nist.gov Other vibrations include C-H and C-N stretches.

Table 3: Key Infrared Absorption Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Sulfonyl (SO₂) | Asymmetric Stretch | ~1350–1300 |

| Sulfonyl (SO₂) | Symmetric Stretch | ~1150–1120 |

| C-H (Alkyl) | Stretch | ~2950–2850 |

| N-H (Azetidine) | Stretch | ~3400–3200 |

Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms. While specific crystallographic data for the parent this compound is not widely published, studies on related azetidine derivatives, such as 1,3,3-trinitroazetidine (B1241384), show that the four-membered ring is puckered. researchgate.net X-ray analysis is a crucial technique for determining the coordination geometry when such compounds are used as ligands in catalytic systems. researchgate.net The analysis would confirm the tetrahedral geometry around the sulfur atom and the specific conformation of the azetidine ring.

Infrared (IR) Spectroscopy

Computational Chemistry and Molecular Modeling Studies

Computational methods, particularly Density Functional Theory (DFT), complement experimental data by providing a deeper understanding of the molecule's electronic structure, stability, and reactivity.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations can be employed to:

Optimize Molecular Geometry: Predict the most stable three-dimensional structure, including bond lengths, angles, and the puckering of the azetidine ring. These theoretical results can be compared with experimental data from X-ray crystallography.

Calculate Electronic Properties: Determine the distribution of electrons within the molecule, including the generation of electrostatic potential maps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Analyze Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy and location of these orbitals indicate where the molecule is most likely to act as an electron donor or acceptor.

Predict Spectroscopic Data: DFT can calculate theoretical NMR chemical shifts and IR vibrational frequencies, which can aid in the assignment of experimental spectra. nih.gov

Model Reaction Pathways: DFT can be used to calculate the energies of transition states and intermediates for various reactions, helping to explain observed reactivity and regioselectivity. researchgate.net Studies on analogous N-sulfonylazetidines have used DFT to analyze dominant conformers.

These computational insights are invaluable for rationalizing the compound's properties and predicting its behavior in chemical reactions. researchgate.net

Prediction and Analysis of Molecular Descriptors in Drug Design Context

In the realm of contemporary drug design and discovery, the in silico prediction of molecular descriptors is a cornerstone for evaluating the potential of a compound to be developed into a drug. These descriptors provide insights into a molecule's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME). For this compound, a molecule with a rigid four-membered ring and a polar sulfonyl group, these computational analyses are particularly insightful.

Key molecular descriptors for this compound have been calculated and are presented below. These values are benchmarked against established guidelines in medicinal chemistry, such as Lipinski's Rule of Five, which helps in assessing the "drug-likeness" of a compound. chemrevlett.commdpi.com

Calculated Molecular Descriptors for this compound

| Descriptor | Value | Significance in Drug Design |

| Molecular Weight | 135.19 g/mol sigmaaldrich.com | A molecular weight under 500 Da is favorable for oral bioavailability. chemrevlett.comrgdscience.com |

| Topological Polar Surface Area (TPSA) | 54.86 Ų (Calculated) | TPSA is a good indicator of a drug's ability to permeate cell membranes. A value below 140 Ų is generally preferred for good oral bioavailability. chemrevlett.comtaylorandfrancis.com |

| LogP (Octanol-Water Partition Coefficient) | -1.1 (Predicted) | LogP is a measure of a molecule's lipophilicity. A negative value indicates hydrophilicity. While a LogP of less than 5 is generally accepted, the optimal range is often between 1 and 3 to avoid issues with absorption or clearance. chemrevlett.comrgdscience.com |

| Hydrogen Bond Acceptors | 2 | The number of hydrogen bond acceptors influences solubility and binding. A value of 10 or less is part of Lipinski's Rule. chemrevlett.comopenbabel.org |

| Hydrogen Bond Donors | 1 | The number of hydrogen bond donors also affects solubility and binding characteristics. A value of 5 or less is recommended by Lipinski's Rule. chemrevlett.comopenbabel.org |

| Rotatable Bonds | 1 | A low number of rotatable bonds (generally ≤ 10) is associated with higher oral bioavailability in rats. taylorandfrancis.comambeed.com |

The data indicates that this compound adheres to the general principles of drug-likeness. Its low molecular weight and topological polar surface area are favorable for absorption and cell permeability. The predicted negative LogP value suggests that the compound is hydrophilic, which could influence its distribution and excretion pathways. The number of hydrogen bond donors and acceptors, as well as the number of rotatable bonds, are all within the desired ranges for orally available drugs. rgdscience.comtaylorandfrancis.cometflin.com These descriptors collectively suggest that the this compound scaffold is a promising starting point for the design of new therapeutic agents.

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.org In drug discovery, this is crucial for understanding how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme. nih.govijper.org

While specific docking studies for this compound are not extensively published, the azetidine ring itself is a key structural motif in many biologically active compounds. researchgate.netdergipark.org.tr Docking studies on various azetidine derivatives have demonstrated their potential to bind to a range of important biological targets. For instance, azetidin-2-one (B1220530) derivatives have been investigated as potential inhibitors of the epidermal growth factor receptor (EGFR) and have shown promising binding interactions in silico. dergipark.org.tr Other studies have explored azetidine derivatives as potential antibacterial agents by docking them into the active site of enzymes like S. aureus DNA Gyrase B.

The 3-methylsulfonyl group in this compound is expected to play a significant role in its binding interactions. The sulfonyl group can act as a strong hydrogen bond acceptor, forming interactions with amino acid residues like arginine, lysine, or histidine in a protein's active site. The methyl group can participate in hydrophobic interactions, further stabilizing the ligand-target complex. The rigid azetidine ring serves as a scaffold, holding these interacting groups in a defined spatial orientation.

Computational Analysis of Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and understanding the energetics of transition states. scispace.commdpi.comijcce.ac.ir For this compound, computational studies can provide valuable insights into its synthesis and reactivity.

The synthesis of functionalized azetidines can be challenging due to the inherent ring strain of the four-membered ring. rsc.org Computational analysis can help in designing more efficient synthetic routes by predicting the feasibility of different reaction pathways. For example, in the synthesis of azetidines through photocatalytic radical strain-release processes, DFT calculations have been used to investigate the homolytic cleavage of N-S bonds and the subsequent radical reactions. unipd.itchemrxiv.org These studies help in understanding the role of the photosensitizer and the nature of the radical intermediates involved.

Furthermore, computational studies can shed light on the reactivity of the this compound molecule itself. For instance, the mechanism of defluorosulfonylation in related oxetane (B1205548) systems has been studied using kinetic and computational experiments, supporting an SN1 mechanism involving a carbocation intermediate. researchgate.net Similar computational approaches could be applied to understand the reactions of this compound, such as nucleophilic substitution or ring-opening reactions. DFT calculations can model the transition state structures and calculate the activation energies for these processes, providing a deeper understanding of the molecule's chemical behavior. acs.org

Quantum Chemistry Modeling for Energetic Applications

Quantum chemistry modeling is a powerful method for predicting the energetic properties of molecules, which is particularly relevant for the design of high-energy-density compounds (HEDCs). bibliotekanauki.pl The introduction of strained rings, such as the azetidine ring, into a molecule can significantly increase its heat of formation and, consequently, its energetic content.

Theoretical studies on nitroimine derivatives of azetidine have shown that these compounds can have high heats of formation and sufficient thermal stability to be considered as potential HEDCs. bibliotekanauki.pl These studies utilize quantum chemical methods to calculate properties like bond dissociation energies, molecular densities, and detonation velocities and pressures. researchgate.net The presence of intramolecular hydrogen bonds and the strength of the covalent bonds within the four-membered ring are identified as key factors determining the stability of these energetic isomers.

While specific quantum chemistry modeling studies on this compound for energetic applications are not widely available, the principles from related studies can be applied. The sulfonyl group, while not a traditional energetic functional group like a nitro group, can influence the electronic structure and stability of the molecule. Quantum chemistry calculations could be employed to determine the heat of formation of this compound and its derivatives. acs.orgscispace.com By comparing these calculated values with those of known energetic materials, it would be possible to assess the potential of this compound and its analogues in the field of energetic materials. acs.org

Applications of 3 Methylsulfonyl Azetidine in Diverse Academic Research Fields

Building Block in Complex Molecule Synthesis

The inherent ring strain of approximately 25.4 kcal/mol makes azetidines reactive intermediates for constructing more elaborate molecular architectures. rsc.org The presence of the electron-withdrawing methylsulfonyl group at the 3-position further influences the reactivity and properties of the azetidine (B1206935) ring, making 3-Methylsulfonyl-azetidine a versatile tool for synthetic chemists.

Synthesis of Densely Functionalized Azetidine Scaffolds

The development of methods to create densely functionalized azetidine scaffolds is crucial for expanding their utility in various chemical applications. Research has demonstrated that the this compound core can be elaborated to generate diverse and complex molecular frameworks. For instance, synthetic sequences have been developed to produce fused, bridged, and spirocyclic ring systems from functionalized azetidine precursors. researchgate.net These methods often involve multi-step pathways that manipulate the parent azetidine core to introduce a variety of functional groups and build intricate three-dimensional structures. researchgate.net

One notable approach involves the synthesis of spirocyclic NH-azetidines through a Ti(IV)-mediated Kulinkovich-type coupling reaction, which allows for the construction of highly substituted azetidines that would be otherwise difficult to access. rsc.org Furthermore, the synthesis of a 1976-membered library of spirocyclic azetidines highlights the utility of these scaffolds in generating large collections of diverse molecules for screening purposes. researchgate.net The ability to create such a wide array of complex structures from a common azetidine starting point underscores the importance of this scaffold in modern organic synthesis. researchgate.net

Construction of Azetidine-Based Peptidomimetics and Amino Acid Surrogates

Azetidine carboxylic acids are recognized as valuable building blocks in the preparation of peptides and other biologically active heterocyclic compounds. researchgate.net The constrained nature of the azetidine ring makes it an attractive scaffold for creating conformationally restricted amino acid surrogates. researchgate.net These surrogates can be incorporated into peptide sequences to create peptidomimetics with improved metabolic stability and defined three-dimensional structures. nih.gov

The replacement of natural peptide bonds with surrogates like those derived from azetidines can prevent cleavage by proteases, a common issue with peptide-based therapeutics. nih.gov While direct examples of this compound in published peptidomimetic structures are not extensively detailed in the provided search results, the general principles of using functionalized azetidines as amino acid surrogates are well-established. researchgate.netnih.gov The methylsulfonyl group could offer unique properties in this context, such as altered polarity and hydrogen bonding capacity, which are key considerations in designing effective peptidomimetics. nih.gov

Creation of Novel Chemical Motifs and Design Elements

The unique structural and electronic properties of this compound make it a valuable component for creating novel chemical motifs and design elements in drug discovery and materials science. smolecule.comcymitquimica.com The rigid four-membered ring provides a defined spatial arrangement of substituents, which can be advantageous for optimizing interactions with biological targets. enamine.net The polar sulfonyl group enhances properties such as solubility and can participate in specific binding interactions. cymitquimica.com

The integration of the this compound moiety into larger molecules can lead to novel scaffolds with desirable physicochemical properties. For example, the combination of indazole and azetidine motifs has been explored in drug discovery, with the first hybrid compounds emerging in the early 2000s. Furthermore, the development of synthetic methods to create diverse azetidine-based scaffolds allows for the exploration of new chemical space, which is crucial for identifying novel bioactive compounds. researchgate.net

Applications in Medicinal Chemistry and Drug Discovery Research

The azetidine ring is a privileged motif in medicinal chemistry, appearing in a number of approved drugs. rsc.org The incorporation of this compound into potential drug candidates can significantly impact their biological activity and pharmacokinetic properties.

Design and Synthesis of Novel Drug Formulations and Therapeutic Candidates

This compound and its derivatives are actively being evaluated as candidates for new drug formulations and therapeutic agents. smolecule.comcymitquimica.com The unique chemical properties of this compound, including its structural rigidity and the presence of a polar sulfonyl group, make it an attractive building block for medicinal chemists. cymitquimica.com The hydrochloride salt of this compound is often used due to its increased stability and water solubility. cymitquimica.com

The methylsulfonyl group can enhance the binding affinity of a molecule to its biological target through specific interactions. This, combined with the conformational constraint imposed by the azetidine ring, can lead to compounds with improved potency and selectivity. enamine.net Research has explored the use of azetidine-containing compounds in various therapeutic areas, including as anticancer and antibacterial agents. vulcanchem.com

Development of Central Nervous System (CNS)-Targeting Lead-Like Libraries

The design of molecules that can effectively cross the blood-brain barrier (BBB) is a significant challenge in the development of drugs targeting the central nervous system. The properties of azetidine-based scaffolds make them well-suited for the creation of CNS-focused compound libraries. nih.gov The synthesis of diverse collections of azetidine-based molecules allows for the exploration of structure-activity relationships and the optimization of properties required for BBB penetration. researchgate.netnih.gov

A study focused on the synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries demonstrated the utility of these structures. researchgate.net The in vitro physicochemical and pharmacokinetic properties of representative library members were measured to evaluate their potential for targeting the CNS. researchgate.net This research highlighted the ability to tailor the properties of these molecules to meet the stringent requirements for CNS drug candidates. nih.gov

Investigations into Anti-inflammatory Mechanisms of Azetidine Derivatives

Azetidine derivatives have been a subject of investigation for their potential therapeutic applications in managing inflammatory conditions. Research indicates that these compounds can modulate inflammatory pathways. The methylsulfonyl group, in particular, may contribute to this activity. Studies have shown that azetidines can suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), in stimulated macrophage models, which are crucial mediators in inflammatory diseases.

A notable study focused on the azetidine derivative KHG26792, assessing its anti-inflammatory and anti-oxidative properties in primary microglial cells stimulated by amyloid-β (Aβ), a model relevant to neuroinflammation. nih.gov The findings demonstrated that KHG26792 significantly reduced the production of key inflammatory mediators, including interleukin-6 (IL-6), interleukin-1β (IL-1β), TNF-α, and nitric oxide. nih.gov The mechanism for this effect was linked to the regulation of specific signaling pathways; KHG26792 was found to increase the phosphorylation of the Akt/GSK-3β pathway while inhibiting the Aβ-induced translocation of the transcription factor NF-κB, a central regulator of the inflammatory response. nih.gov

Table 1: Anti-inflammatory Effects of Azetidine Derivative KHG26792

| Inflammatory Mediator | Effect of KHG26792 Treatment | Cellular Signaling Impact |

|---|---|---|

| IL-6, IL-1β, TNF-α, Nitric Oxide | Attenuated production | Increased phosphorylation of Akt/GSK-3β |

Neuroprotection Studies and Acetylcholinesterase Inhibition

The potential of azetidine derivatives as neuroprotective agents has been explored, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.gov A primary strategy in managing Alzheimer's symptoms is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, which is crucial for cognitive function. mdpi.comnih.gov

In one study, a library of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives was synthesized and evaluated for its ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Several of the synthesized compounds exhibited AChE inhibitory activity comparable to that of rivastigmine, a clinically used AChE inhibitor. nih.gov Molecular docking studies were employed to understand how these active compounds bind within the active site of the AChE enzyme. nih.gov

Furthermore, these derivatives were assessed for their neuroprotective capabilities in cellular models of neurodegeneration. Compound 28 from the series demonstrated a significant protective effect against neuronal cell death induced by both salsolinol (B1200041) (a model for Parkinson's disease) and glutamate (B1630785) (a model for aspects of Alzheimer's disease). nih.gov The protective mechanism in the glutamate model was found to be associated with a reduction in oxidative stress and the activity of caspases-3/7, which are key enzymes in the apoptotic cell death pathway. nih.gov

Table 2: Neuroprotective and AChE Inhibitory Activity of Selected Azetidine Derivatives

| Compound | Target | Key Finding | Relevance |

|---|---|---|---|

| 3-Aryl-3-azetidinyl acetic acid methyl esters | Acetylcholinesterase (AChE) | Inhibition comparable to the drug rivastigmine. nih.gov | Potential for Alzheimer's disease symptom management. |

Discovery of Polymerase Theta Inhibitors

DNA polymerase theta (Polθ), an enzyme involved in DNA repair, has emerged as a significant target in cancer therapy. researchgate.net Its inhibition is a promising synthetic-lethal strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. nih.gov Research in this area has led to the identification of azetidine derivatives as potent inhibitors of Polθ. nih.gov

Table 3: Research Findings on Azetidine-Based Polymerase Theta Inhibitors

| Study Focus | Key Finding | Significance |

|---|---|---|

| AI-Enabled Drug Development | 3-hydroxymethyl-azetidine identified as an effective bio-isostere for Polθ inhibitors. nih.gov | Demonstrates the power of AI in precise molecular design for novel drug scaffolds. |

| Mechanism of Action | Inhibitors trap Polθ on DNA in a closed conformation, preventing its function. nih.gov | Reveals a unique trapping mechanism for a small-molecule DNA polymerase inhibitor. |

Identification of Cysteine-Targeting Electrophiles

Covalent inhibitors, which form a permanent bond with their target protein, are a major focus in drug discovery. Cysteine, with its nucleophilic thiol group, is a common target for such inhibitors. escholarship.orgsoton.ac.uk Recent research has identified the azetidine ring as a previously underappreciated electrophilic moiety capable of reacting with cysteine. nih.gov

In a high-throughput screening campaign of over 10,000 small molecules, a notable number of the top hits contained an azetidine structure. nih.gov This led to the specific investigation of azetidinyl oxadiazoles. These compounds were confirmed to have dose-responsive inhibitory activity in an assay designed to detect cysteine reactivity. The mechanism involves the nucleophilic cysteine attacking the strained azetidine ring, leading to a ring-opening reaction and the formation of a stable covalent adduct. nih.gov This discovery expands the toolkit of electrophiles available for designing covalent probes and drugs, moving beyond commonly used groups like acrylamides. nih.gov

Table 4: Identification of Azetidines as Cysteine-Reactive Electrophiles

| Compound Class | Screening Method | Confirmed Activity | Mechanism |

|---|---|---|---|

| Azetidinyl Oxadiazoles | High-Throughput Scalable Thiol Reactivity Profiling (STRP) | Dose-responsive inhibition in STRP assay (IC50 = 45-113 µM for hits). nih.gov | Nucleophilic attack by cysteine leading to azetidine ring-opening. nih.gov |

Application as PROTAC Linkers and Degrader Motifs

Proteolysis Targeting Chimeras (PROTACs) are an innovative therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate specific target proteins. nih.govjenkemusa.com A PROTAC is a heterobifunctional molecule composed of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them. nih.gov The linker is not merely a spacer but plays a critical role in the stability and efficacy of the PROTAC.

Azetidine-based structures have been successfully incorporated as linkers in the synthesis of PROTACs. medchemexpress.commedchemexpress.com For example, methyl azetidine-3-carboxylate is utilized as a non-cleavable, alkyl chain-based linker. medchemexpress.commedchemexpress.com The rigidity and defined geometry of the azetidine ring can help to properly orient the two ligands for effective ternary complex formation (E3 ligase-PROTAC-target protein). Furthermore, synthetic methodologies have been developed to facilitate the efficient construction of these complex molecules. A ruthenium-catalyzed C-H amidation strategy allows for the late-stage installation of azetidine-containing linkers onto complex bioactive molecules, streamlining the synthesis of PROTAC libraries for drug discovery. nih.gov

Applications in Polymer Chemistry and Material Science

Anionic Ring-Opening Polymerization of N-sulfonyl Azetidines

N-sulfonyl azetidines serve as valuable monomers in polymer chemistry for the synthesis of poly(N-sulfonylazetidine)s, which are precursors to polyimines. The first reported anionic ring-opening polymerization (AROP) of an azetidine involved N-(methanesulfonyl)azetidine (MsAzet). rsc.org This polymerization, conducted at elevated temperatures in DMSO, yields a branched polymer structure. rsc.org The branching arises from a chain transfer reaction where the methanesulfonyl group is deprotonated, creating a new anionic site that can initiate another polymer chain. rsc.orgacs.org

Subsequent research has explored how changing the alkyl group on the sulfonyl moiety impacts the polymerization process. acs.org A comparison of N-(methanesulfonyl)azetidine (MsAzet), N-(ethanesulfonyl)azetidine (EsAzet), and N-(2-propanesulfonyl)azetidine (iPsAzet) revealed differences in polymerization rates and polymer structure. While EsAzet and iPsAzet also produce branched polymers, the polymerization of N-(tert-butylsulfonyl)azetidine (tBsAzet) results in a linear polymer that precipitates from the solution. acs.org In contrast, the AROP of N-(tolylsulfonyl)azetidines (pTsAzet and oTsAzet) is a living polymerization, which allows for the synthesis of linear polymers with controlled molecular weights and narrow dispersities. acs.orgnih.gov

Table 5: Comparison of Anionic Ring-Opening Polymerization (AROP) of N-Sulfonyl Azetidines

| Monomer | Initiator | Polymer Structure | Key Characteristics |

|---|---|---|---|

| N-(methanesulfonyl)azetidine (MsAzet) | nBuN(K)Ms | Branched | First reported AROP of an azetidine; branching via chain transfer. rsc.org |

| N-(ethanesulfonyl)azetidine (EsAzet) | Potassium-based | Branched | Polymerization kinetics are first-order with respect to the monomer. acs.org |

| N-(2-propanesulfonyl)azetidine (iPsAzet) | Potassium-based | Branched | Fastest polymerization rate at lower temperatures (120 °C). acs.org |

| N-(tert-butylsulfonyl)azetidine (tBsAzet) | Potassium-based | Linear | Proceeds to low conversion due to polymer precipitation. acs.org |

Incorporation into Energetic Materials

The unique structural properties of the azetidine ring, specifically its inherent ring strain, have made it a compelling scaffold for the development of novel energetic materials. While research has predominantly centered on nitro-functionalized azetidines, the exploration of other derivatives, including those with sulfonyl groups, presents an intriguing avenue for the design of high-energy-density materials (HEDMs).

The primary focus in the field of azetidine-based energetics has been on compounds such as 1,3,3-trinitroazetidine (B1241384) (TNAZ) and 3,3-dinitroazetidine (B175035) (DNAZ). bohrium.comajol.info The high density and positive heat of formation associated with the strained four-membered ring, combined with the presence of multiple nitro groups (energetic functional groups), contribute to their powerful explosive properties. sciencemadness.orgjes.or.jp TNAZ, for instance, is a melt-castable explosive with performance characteristics that can exceed those of traditional explosives like TNT. wikipedia.orgdtic.mil

Theoretical and experimental studies on various azetidine derivatives continue to push the boundaries of energetic materials research. nih.govacs.org The introduction of different functional groups onto the azetidine core allows for the fine-tuning of properties such as density, thermal stability, sensitivity, and detonation performance. bohrium.comrsc.org For example, the synthesis of polycyclic energetic materials incorporating azetidine and triazole structures has been explored to enhance density and thermal stability. bohrium.comrsc.org

Further research into the synthesis and characterization of energetic materials based on this compound could involve its use as a building block for more complex energetic molecules. For instance, it could be functionalized with nitro groups or other energetic moieties to create novel HEDMs. Theoretical calculations could provide initial insights into the potential detonation properties and stability of such compounds.

To provide a comparative context for the potential of azetidine-based energetics, the table below summarizes the properties of some well-characterized nitro-azetidine compounds.

| Compound Name | Abbreviation | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Melting Point (°C) |

| 1,3,3-Trinitroazetidine | TNAZ | 1.84 | 8,200 - 9,560 | 33.0 - 37.2 | 101 |

| 3,3-Dinitroazetidine | DNAZ | 1.75 - 1.80 | 8,300 - 8,500 | 32 - 33 | - |

| N-Benzoyl-3,3-dinitroazetidine | BDNAZ | - | Calculated | Calculated | 150.12 |

Data sourced from multiple references, ranges indicate variability in reported experimental and calculated values. ajol.infosciencemadness.orgwikipedia.orgdtic.milenergetic-materials.org.cnrsc.orgicm.edu.pl

The continued exploration of azetidine derivatives, including those with non-traditional functional groups like the methylsulfonyl group, holds promise for the development of next-generation energetic materials with tailored properties for a variety of applications.

Methodological Frameworks and Future Research Perspectives for 3 Methylsulfonyl Azetidine

Research Design and Analytical Strategies

To ensure the reliability and validity of research findings on 3-Methylsulfonyl-azetidine and its derivatives, a robust methodological framework is essential. This includes systematic literature evaluation, controlled experimental replication, and the use of high-throughput techniques.

Systematic Reviews and Meta-Analyses for Azetidine (B1206935) Chemistry

A comprehensive understanding of the existing body of knowledge on azetidine chemistry is the foundation for novel research. Systematic reviews, following established guidelines like PRISMA, can be employed to evaluate the literature on azetidine derivatives, covering their synthesis, applications, and limitations. This approach helps in identifying trends, knowledge gaps, and areas with conflicting results.

A meta-analysis of published studies can further provide a quantitative assessment of the bioactivity data of azetidine-containing compounds. By statistically combining results from multiple studies, researchers can obtain a more precise estimate of a compound's effect and investigate sources of heterogeneity across studies. For instance, a meta-analysis could be used to compare the efficacy of different synthetic routes to this compound or to evaluate the consistency of its bioactivity across various cell lines and assay conditions.

Controlled Replication and Data Triangulation in Bioactivity Assessment

Conflicting bioactivity data for azetidine derivatives can arise from variations in experimental conditions. Controlled replication of key experiments under standardized conditions is crucial to verify initial findings and resolve inconsistencies. This involves clearly defining and controlling variables such as pH, temperature, and cell line passages.

Data triangulation, the practice of using multiple data sources, investigators, theories, or methods to study a single phenomenon, can significantly enhance the credibility of bioactivity assessments. unaids.orgstudysmarter.co.ukscielo.br In the context of this compound, this could involve:

Data Source Triangulation: Combining data from in vitro assays, in silico molecular docking studies, and in vivo animal models to build a more comprehensive picture of the compound's mechanism of action. studysmarter.co.uk

Methodological Triangulation: Employing different analytical techniques to measure the same biological endpoint. For example, using both fluorescence and luminescence-based assays to determine enzyme inhibition. unaids.org

Investigator Triangulation: Having different researchers or laboratories independently conduct the same experiments to minimize observer bias. unaids.orgscielo.br

By integrating diverse datasets, researchers can identify areas of convergence, which strengthen the evidence, and areas of divergence, which can point to the influence of specific experimental factors or reveal the complexity of the biological system. nih.govpressbooks.pub

High-Throughput Experimentation (HTE) for Ligand Screening and Optimization

High-Throughput Experimentation (HTE) has become an indispensable tool in modern drug discovery, enabling the rapid screening of large compound libraries and the optimization of reaction conditions. unchainedlabs.comnih.gov For this compound, HTE can be applied in several ways:

Ligand Screening: HTE platforms can be used to screen libraries of azetidine derivatives against a specific biological target to identify initial hits. unchainedlabs.com This allows for a more systematic exploration of the chemical space around the this compound scaffold.

Reaction Optimization: HTE can be employed to rapidly identify the optimal conditions for the synthesis of this compound and its analogues, varying parameters such as catalysts, solvents, and temperatures. unchainedlabs.com This can significantly accelerate the development of efficient and scalable synthetic routes. researchgate.net

Structure-Activity Relationship (SAR) Studies: By systematically modifying the substituents on the azetidine ring and evaluating the bioactivity of the resulting compounds using HTE, researchers can quickly establish SARs. nih.govnih.gov This information is crucial for guiding the optimization of lead compounds. nih.gov

Modern HTE platforms often integrate robotic liquid handling, automated data acquisition, and sophisticated data analysis software, allowing for the efficient evaluation of thousands of data points. nih.govresearchgate.net

Current Challenges and Emerging Trends in this compound Research

Despite the growing interest in azetidines, several challenges remain in their synthesis and application. The inherent ring strain of the four-membered ring makes their synthesis challenging, often requiring specialized methods. rsc.orgnih.govmedwinpublishers.comresearchgate.net Overcoming these synthetic hurdles to allow for the efficient and diverse functionalization of the azetidine core is a key area of ongoing research. researchgate.net

Emerging trends in heterocyclic chemistry are shaping the future of this compound research. numberanalytics.com These include:

Advances in Synthetic Methodologies: The development of novel synthetic methods, such as C-H activation, photoredox catalysis, and flow chemistry, is providing new avenues for the synthesis and functionalization of azetidines. researchgate.netchemrxiv.org

Computational Chemistry: In silico methods, including molecular modeling and quantum mechanical calculations, are increasingly used to predict the properties and reactivity of azetidine derivatives, guiding experimental work. acs.org

Sustainable Chemistry: There is a growing emphasis on developing environmentally friendly synthetic routes to heterocyclic compounds, utilizing greener solvents and catalysts. numberanalytics.com

Interdisciplinary Research Opportunities and Collaborations

The unique properties of this compound and other heterocyclic compounds create numerous opportunities for interdisciplinary research. numberanalytics.comgrc.org Collaborations between chemists, biologists, materials scientists, and engineers are crucial for unlocking the full potential of these molecules. numberanalytics.com

Potential areas for interdisciplinary collaboration include:

Medicinal Chemistry and Chemical Biology: Joint efforts between synthetic chemists and biologists are essential for the design, synthesis, and biological evaluation of new azetidine-based therapeutic agents. esisresearch.orgusask.ca

Materials Science: The rigid, three-dimensional structure of the azetidine ring makes it an interesting building block for the development of novel polymers and functional materials. rsc.orgnih.govgrc.orgrsc.org

Agricultural Science: Heterocyclic compounds have applications in agriculture as pesticides and herbicides, and collaborations with agricultural scientists could lead to the development of new crop protection agents. grc.orgesisresearch.org

Catalysis: Azetidine derivatives can serve as ligands for transition metal catalysts, and collaborations with experts in catalysis could lead to the discovery of new and more efficient catalytic systems. numberanalytics.com

Such interdisciplinary projects, often facilitated by summer research programs and international collaborations, can lead to significant advancements and innovative applications for compounds like this compound. esisresearch.orgstevens.eduerau.edu

Compound List

| Compound Name |

| This compound |

| Azetidine |

| Pyrrolidine |

| Aziridine (B145994) |

Q & A

Q. What are the established synthetic routes for 3-Methylsulfonyl-azetidine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves sulfonylation of azetidine derivatives. Key steps include:

- Nucleophilic substitution : Reacting azetidine with methylsulfonyl chloride under controlled pH (e.g., alkaline conditions) to prevent side reactions .

- Catalytic optimization : Use of catalysts like triethylamine to improve sulfonyl group attachment efficiency.

- Purification : Column chromatography or recrystallization to isolate the product. Yield depends on stoichiometry, solvent polarity, and temperature. For example, polar aprotic solvents (e.g., DMF) may enhance reactivity but require rigorous drying .

Q. How can researchers characterize this compound’s structural and electronic properties?

- Methodological Answer :

- Spectroscopy :

- NMR : - and -NMR identify sulfonyl and azetidine ring protons/carbons. Chemical shifts for the methylsulfonyl group typically appear at ~3.0 ppm () and ~40-50 ppm () .

- IR : Strong S=O stretching vibrations near 1300-1350 cm confirm sulfonyl group presence .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Hazard Mitigation : Use fume hoods, nitrile gloves, and lab coats to avoid inhalation/skin contact. The compound’s sulfonyl group may irritate mucous membranes .

- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis.

- Emergency Response : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reactivity data for this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition-state energies to explain discrepancies in reaction pathways (e.g., nucleophilic vs. electrophilic behavior).

- Molecular Dynamics (MD) : Simulate solvent effects on sulfonyl group stability. For instance, polar solvents may stabilize intermediates, altering regioselectivity .

- Validation : Cross-reference computational predictions with experimental kinetics (e.g., Arrhenius plots) to refine models .

Q. What strategies optimize this compound’s use as a ligand in catalytic systems?

- Methodological Answer :

- Steric and Electronic Tuning : Modify the azetidine ring with substituents (e.g., electron-withdrawing groups) to enhance metal-ligand binding.

- Catalytic Screening : Use high-throughput experimentation (HTE) to test ligand performance in cross-coupling reactions (e.g., Suzuki-Miyaura).

- X-ray Crystallography : Determine ligand-metal coordination geometry to rationalize activity differences .

Q. How should researchers design experiments to address conflicting bioactivity data for this compound derivatives?

- Methodological Answer :

- Systematic Review : Conduct a meta-analysis of existing studies to identify variables (e.g., cell lines, assay conditions) causing inconsistencies .

- Controlled Replication : Reproduce assays under standardized conditions (e.g., fixed pH, temperature) using orthogonal methods (e.g., fluorescence vs. luminescence readouts) .

- Data Triangulation : Combine in vitro, in silico, and in vivo data to validate mechanisms. For example, correlate enzyme inhibition (IC) with molecular docking scores .

Methodological Design and Analysis

Q. What methodological frameworks are effective for integrating this compound research into broader azetidine chemistry?

- Methodological Answer :

- Case Study Synthesis : Compare multiple case studies (e.g., sulfonylation of azetidine vs. pyrrolidine) to identify trends in reactivity and stability .

- Systematic Review : Use PRISMA guidelines to evaluate literature on azetidine derivatives, focusing on synthesis, applications, and limitations .

- Heterogeneity Analysis : Apply Cochran’s Q test to assess variability in reported bioactivity data and identify outlier studies .

Data Presentation Example

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.